ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
Overview
Description
Ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is a complex organic compound that features a unique combination of pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as barbituric acid, the pyrimidine ring is formed through a series of condensation reactions.
Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction, often using thiol reagents.
Formation of the Imidazole Ring: The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thiol reagents, halogenating agents, and various nucleophiles or electrophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfanylmethyl group.
Scientific Research Applications
Ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly for antiviral, anticancer, and antimicrobial agents.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Applications in the development of new catalysts or as intermediates in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
- Ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)ethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate
Uniqueness
Ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack this functional group, leading to different applications and mechanisms of action.
Properties
IUPAC Name |
ethyl 5-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanylmethyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O5S/c1-2-20-9(18)8-5(12-10(19)15-8)4-21-11-13-6(16)3-7(17)14-11/h2-4H2,1H3,(H2,12,15,19)(H,13,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIUXSMLGJHMPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N1)CSC2=NC(=O)CC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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